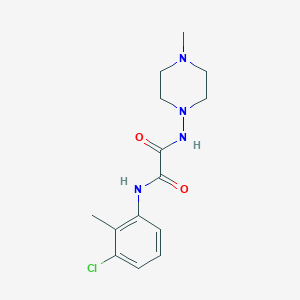![molecular formula C17H18N4O2S B2801281 N'-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 899993-75-0](/img/structure/B2801281.png)
N'-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[3,4-c]pyrazole core with a 2-methylphenyl group and a prop-2-enyloxamide group attached. The exact structure and its properties can be further analyzed using advanced techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry.Aplicaciones Científicas De Investigación
Antitumor Activity : The compound has been explored for its potential antitumor properties. Abdel-Aziz, Saleh, and El-Zahabi (2009) conducted a study where they synthesized similar compounds and tested them for in-vitro antitumor activity against colon cancer cell lines. Some of the compounds exhibited significant cell growth inhibitory activity, indicating their potential as antitumor agents (Abdel-Aziz, Saleh, & El-Zahabi, 2009).
Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of related compounds have been a topic of interest. For instance, Kettmann and Svetlik (2003) reported the synthesis of a similar compound, providing insights into its molecular structure through X-ray diffraction studies. This kind of research is crucial for understanding the chemical properties and potential applications of these compounds (Kettmann & Svetlik, 2003).
Antibacterial and Antitumor Evaluation : Research by Hamama, El‐Gohary, Soliman, and Zoorob (2012) involved synthesizing novel compounds with pyrazole and evaluating their antibacterial and antitumor properties. This research underscores the potential of these compounds in medical and pharmaceutical applications (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Antimicrobial Activity : The antimicrobial properties of similar compounds have also been studied. For example, Abu-Melha (2013) investigated the antimicrobial activity of various synthesized heterocycles incorporating the pyrazolopyridine moiety, highlighting the potential use of these compounds in combating microbial infections (Abu-Melha, 2013).
Antioxidant Properties : The potential use of related compounds as antioxidant additives in lubricating oils was explored by Amer, Hassan, Moawad, and Shaker (2011), showcasing another application of these compounds in industrial contexts (Amer, Hassan, Moawad, & Shaker, 2011).
Anticonvulsant Activity : Ahsan et al. (2013) synthesized and evaluated a series of analogues for their anticonvulsant activity, demonstrating the potential therapeutic applications of these compounds in treating seizures and related neurological conditions (Ahsan et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-8-18-16(22)17(23)19-15-12-9-24-10-13(12)20-21(15)14-7-5-4-6-11(14)2/h3-7H,1,8-10H2,2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBTVJVIWCCPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2801198.png)

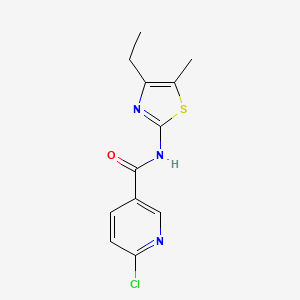
![3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde](/img/structure/B2801204.png)
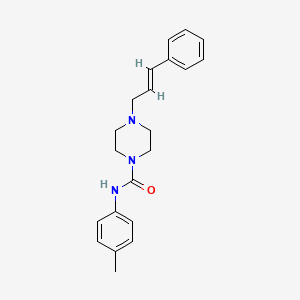


![2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2801212.png)
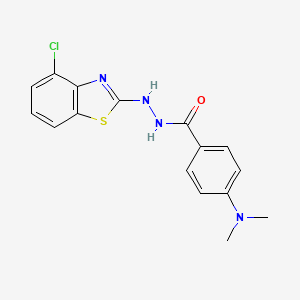
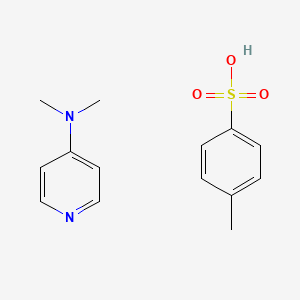
![3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2801218.png)
